molecular formula C23H32N2O3 B14920083 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B14920083
M. Wt: 384.5 g/mol
InChI Key: GWDXNIXENNDVJT-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class This compound is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a trimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-(3-phenylpropyl)piperazine with 3,4,5-trimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpropyl)piperazine: Lacks the trimethoxybenzyl group, making it less complex.

    4-(3,4,5-Trimethoxybenzyl)piperazine: Lacks the phenylpropyl group, affecting its chemical properties.

Uniqueness

1-(3-Phenylpropyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both the phenylpropyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3-phenylpropyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-26-21-16-20(17-22(27-2)23(21)28-3)18-25-14-12-24(13-15-25)11-7-10-19-8-5-4-6-9-19/h4-6,8-9,16-17H,7,10-15,18H2,1-3H3

InChI Key

GWDXNIXENNDVJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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